Ro 48-8071

OSC inhibition Enzymatic potency Lanosterol synthase

Ro 48-8071 (CAS 189197-69-1, as the fumarate salt) is a small-molecule, active-site-targeting, competitive and reversible inhibitor of 2,3-oxidosqualene:lanosterol cyclase (OSC; EC 5.4.99.7). OSC catalyzes the cyclization of (3S)-2,3-oxidosqualene to lanosterol, a key post-squalene step in the cholesterol biosynthetic pathway positioned downstream of HMG-CoA reductase (HMGR).

Molecular Formula C23H27BrFNO2
Molecular Weight 448.4 g/mol
CAS No. 189197-69-1
Cat. No. B1662913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 48-8071
CAS189197-69-1
Molecular FormulaC23H27BrFNO2
Molecular Weight448.4 g/mol
Structural Identifiers
SMILESCN(CCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F)CC=C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C23H27BrFNO2/c1-3-14-26(2)15-6-4-5-7-16-28-20-12-13-21(22(25)17-20)23(27)18-8-10-19(24)11-9-18/h3,8-13,17H,1,4-7,14-16H2,2H3
InChIKeyCMYCCJYVZIMDFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ro 48-8071: A High-Affinity 2,3-Oxidosqualene Cyclase (OSC) Inhibitor with a Unique Self-Limiting Regulatory Mechanism


Ro 48-8071 (CAS 189197-69-1, as the fumarate salt) is a small-molecule, active-site-targeting, competitive and reversible inhibitor of 2,3-oxidosqualene:lanosterol cyclase (OSC; EC 5.4.99.7) [1]. OSC catalyzes the cyclization of (3S)-2,3-oxidosqualene to lanosterol, a key post-squalene step in the cholesterol biosynthetic pathway positioned downstream of HMG-CoA reductase (HMGR) [2]. Ro 48-8071 exhibits potent inhibition of human liver OSC with an IC₅₀ of approximately 6.5 nM and reduces cholesterol synthesis in HepG2 cells with an IC₅₀ of approximately 1.5 nM [1]. A defining feature of its mechanism is that partial OSC inhibition generates oxysterols, such as 24(S),25-epoxycholesterol, which act as endogenous suppressors of HMGR expression, creating a synergistic, self-limited negative regulatory loop that distinguishes it from statins [2].

1
Post-squalene pathway studies: Targets OSC downstream of HMG-CoA reductase, enabling dissection of the post-squalene cholesterol biosynthesis segment without direct mevalonate-pathway perturbation.
2
Self-limiting regulatory mechanism: Partial OSC inhibition generates oxysterols that suppress HMGR expression, creating a synergistic negative-feedback loop reported to distinguish it from statin-class compounds.
3
Tool compound for oxysterol / LXR research: Suitable for studying endogenous oxysterol-mediated transcriptional regulation and LXR-dependent gene networks in cholesterol efflux and inflammation models.

Why Generic Substitution of Ro 48-8071 with Other Cholesterol Synthesis Inhibitors or OSC Inhibitors is Scientifically Unjustified


Simply substituting Ro 48-8071 with an HMG-CoA reductase inhibitor (statin) or an alternative OSC inhibitor (e.g., BIBB 515) is not scientifically defensible because these compounds exhibit profoundly different molecular mechanisms, downstream regulatory effects, and safety profiles. Statins, such as simvastatin, inhibit the mevalonate pathway upstream of OSC, which triggers a compensatory, feedback-driven upregulation of HMGR mRNA and protein synthesis that can limit their therapeutic efficacy and contribute to adverse effects [1]. In stark contrast, Ro 48-8071 uniquely exploits a self-limiting regulatory loop: partial OSC inhibition elevates monooxidosqualene and epoxycholesterol levels, which in turn suppress HMGR expression, thereby avoiding the counter-regulatory enzyme induction seen with statins [1]. Furthermore, even among OSC inhibitors, key selectivity and potency differences exist—BIBB 515, for instance, displays an OSC IC₅₀ of 36 nM , approximately 5.5-fold weaker than Ro 48-8071, and lacks the extensive in vivo comparative data against statins that define Ro 48-8071's differentiated profile. These mechanistic distinctions have direct, quantifiable consequences for cellular cholesterol synthesis inhibition, in vivo LDL-cholesterol reduction, and the preservation of essential non-sterol isoprenoids, rendering generic substitution invalid for rigorous research applications.

Ro 48-8071 (OSC Inhibitor)
Downregulates HMGR expression via oxysterol-mediated feedback; preserves non-sterol isoprenoids including coenzyme Q10.
Statin Substitute Risk
Statins paradoxically upregulate HMGR and deplete coenzyme Q10; mechanism-driven feedback differences may confound pathway interpretation.
Ro 48-8071 (This Compound)
Reported higher OSC inhibition potency and extensive in vivo comparator data across multiple species models.
Alternative OSC Inhibitor Risk
Other OSC inhibitors such as BIBB 515 may exhibit reduced enzymatic potency and lack comparable in vivo comparator datasets; assay-response context may differ.
Mechanism mismatch is the primary concern: substituting an OSC inhibitor that triggers oxysterol-mediated HMGR suppression with an upstream HMGR inhibitor that induces compensatory enzyme upregulation may produce opposite regulatory outcomes in cholesterol-pathway research models.

Quantitative Differentiation of Ro 48-8071 Versus Comparators: A Product-Specific Evidence Guide


OSC Enzymatic Inhibition Potency: Ro 48-8071 vs. BIBB 515

Ro 48-8071 demonstrates approximately 5.5-fold greater potency in inhibiting human oxidosqualene cyclase (OSC) compared to the alternative OSC inhibitor BIBB 515, based on reported IC₅₀ values. This difference translates to a lower effective concentration required to achieve equivalent enzymatic suppression in in vitro systems [1].

OSC Inhibition Potency
Reported
Ro 48-8071: ~6.5 nM vs. BIBB 515: 36 nM
~5.5-fold greater potency
Supports OSC enzymatic inhibition assay design and compound selection for post-squalene pathway studies.
Human liver OSC enzyme preparations; cross-study comparable.
OSC inhibition Enzymatic potency Lanosterol synthase

Cellular Cholesterol Synthesis Inhibition: Ro 48-8071 in HepG2 Cells

Ro 48-8071 reduces cholesterol synthesis in HepG2 cells with an IC₅₀ of approximately 1.5 nM, demonstrating its high potency in a physiologically relevant human hepatocyte model. This cellular IC₅₀ is approximately 4.3-fold lower than its enzymatic OSC IC₅₀, indicating efficient target engagement and downstream pathway suppression in intact cells [1].

Cellular Cholesterol Synthesis
Reported
IC₅₀: ~1.5 nM in HepG2 cells
~4.3-fold lower than enzymatic IC₅₀
Supports cellular target-engagement and cholesterol synthesis suppression endpoint context.
HepG2 human hepatoma cell line; dose-dependent assay.
Cellular cholesterol synthesis HepG2 In vitro pharmacology

In Vivo LDL-Cholesterol Reduction and HDL Preservation: Ro 48-8071 vs. Simvastatin in Hamsters

In hyperlipidemic hamsters, Ro 48-8071 lowers plasma LDL-cholesterol (LDL-C) by approximately 60% at 150 μmol/kg/day, while leaving HDL-cholesterol (HDL-C) unchanged across all tested doses up to 300 μmol/kg/day. Simvastatin, in contrast, exhibits hepatotoxicity at doses exceeding 30 μmol/kg/day in hamsters, which restricts its therapeutic window and limits the achievable LDL-C reduction [1].

In Vivo LDL-C Reduction
Head-to-head
LDL-C: ~60% reduction at 150 μmol/kg/day
HDL-C: unchanged up to 300 μmol/kg/day
Simvastatin: hepatotoxic >30 μmol/kg/day
Reported in vivo endpoint context in hyperlipidemic hamster model; supports wider dosing window for LDL-C research endpoints.
Hyperlipidemic hamsters; oral dose-response study.
In vivo cholesterol lowering LDL-C reduction HDL-C preservation

Regulation of HMG-CoA Reductase (HMGR) Expression: Ro 48-8071 vs. Simvastatin

Ro 48-8071 treatment reduces HMGR mRNA levels and protein synthesis by 50-75% in Syrian hamster C100 cells under conditions of equivalent cholesterol synthesis inhibition, whereas simvastatin paradoxically increases both HMGR mRNA levels and protein synthesis under identical experimental conditions. Furthermore, Ro 48-8071 does not induce the overexpression of hepatic HMGR, squalene synthase, or OSC in vivo, in stark contrast to simvastatin, which dramatically upregulates these enzymes [1][2].

HMGR Expression Regulation
Head-to-head
Ro 48-8071: 50–75% reduction in HMGR mRNA and protein
Simvastatin: marked increase in HMGR mRNA and protein
Opposite directional effects on HMGR regulation; supports mechanistic studies of feedback control in cholesterol biosynthesis.
Syrian hamster C100 cells; in vivo confirmation in hyperlipidemic hamsters.
HMGR regulation Feedback inhibition Cholesterol biosynthesis

Preservation of Coenzyme Q10 Levels: Ro 48-8071 vs. Simvastatin

In hyperlipidemic hamsters, Ro 48-8071 treatment does not reduce coenzyme Q10 (ubiquinone) levels in either liver or heart tissue. Simvastatin, by inhibiting HMG-CoA reductase upstream in the pathway, significantly depletes coenzyme Q10 levels in both tissues [1]. This distinction arises because OSC inhibition occurs downstream of the branch point for the synthesis of non-sterol isoprenoids, including coenzyme Q10, dolichol, and isoprenylated proteins.

Coenzyme Q10 Preservation
Head-to-head
Ro 48-8071: no reduction in liver or heart coenzyme Q10
Simvastatin: significant depletion in both tissues
Supports cholesterol-pathway studies requiring preserved non-sterol isoprenoid and mitochondrial function endpoints.
Hyperlipidemic hamsters; in vivo administration.
Coenzyme Q10 Ubiquinone Non-sterol isoprenoids

Tissue-Selective Cholesterol Synthesis Inhibition: Intestine vs. Liver in Mice

In BALB/c mice fed a chow diet containing Ro 48-8071 (20 mg/day/kg body weight), cholesterol synthesis in the whole small intestine is rapidly and sustainably inhibited by more than 50%. Sterol synthesis is also reduced in the large intestine and stomach. In contrast, hepatic cholesterol synthesis, while markedly suppressed initially, rebounds to rates exceeding baseline within 7 days of continuous treatment, indicating differential tissue-specific adaptive responses [1].

Tissue-Selective Inhibition
Reported
Small intestine: >50% sustained inhibition
Liver: initial suppression then rebound to >baseline by day 7
Reported tissue-selective context in mouse model; supports intestinal cholesterol handling and enterohepatic flux studies.
BALB/c mice; chow diet containing 20 mg/day/kg Ro 48-8071.
Intestinal cholesterol synthesis Tissue selectivity Enterohepatic regulation

High-Impact Application Scenarios for Ro 48-8071 in Research and Drug Discovery


Dissecting Post-Squalene Cholesterol Biosynthesis and Oxysterol-Mediated Feedback Regulation

Ro 48-8071 is an essential tool for researchers investigating the post-squalene segment of the cholesterol biosynthetic pathway. Its inhibition of OSC leads to the accumulation of monooxidosqualene and dioxidosqualene, as well as the production of epoxycholesterol (e.g., 24(S),25-epoxycholesterol), which acts as an endogenous ligand for the Liver X Receptor (LXR) [1]. This unique property allows scientists to decouple the study of oxysterol-mediated transcriptional regulation from the effects of statins, which inhibit the pathway upstream and do not generate these regulatory oxysterols. Ro 48-8071 enables precise, mechanistic studies of how endogenous oxysterols suppress HMG-CoA reductase expression and modulate LXR-dependent gene networks involved in cholesterol efflux and inflammation [1].

Investigating Intestinal Cholesterol Metabolism and Enterohepatic Flux

The sustained and selective suppression of intestinal cholesterol synthesis by Ro 48-8071, without sustained hepatic suppression, makes it a uniquely valuable compound for studies of intestinal cholesterol handling [2]. Researchers can utilize Ro 48-8071 to dissect the contribution of de novo cholesterol synthesis within enterocytes to overall cholesterol absorption, chylomicron assembly, and postprandial lipoprotein metabolism. This application is particularly relevant for understanding the interplay between intestinal and hepatic cholesterol pools and for evaluating the efficacy of combination therapies targeting both synthesis and absorption [2].

Evaluating OSC as a Therapeutic Target in Oncology: Angiogenesis, Metastasis, and Tumor Growth

Ro 48-8071 has demonstrated potent anti-tumor and anti-angiogenic activity in multiple preclinical cancer models. It reduces vascular density, increases pericyte coverage, and inhibits tumor growth in spontaneous pancreatic tumor models (RIP-Tag2) and metastatic models of colon (HCT116) and pancreatic (HPAF-II) cancer [3]. Furthermore, it has been shown to synergize with 5-fluorouracil (5-FU) to enhance anti-tumoral and anti-metastatic effects [3]. For cancer researchers, Ro 48-8071 serves as a critical chemical probe to validate OSC as a metabolic vulnerability in tumors, to study the crosstalk between cholesterol metabolism and angiogenesis, and to explore novel combination strategies with established chemotherapeutics [3][4].

Studying Hormone-Dependent Breast Cancer and Estrogen Receptor Modulation

In hormone-dependent breast cancer research, Ro 48-8071 offers a distinct mechanism of action: it potently reduces the viability of estrogen receptor (ER)-positive breast cancer cells and prevents tumor growth in BT-474 xenograft models in mice, with no apparent toxicity [4]. Critically, it degrades ERα while simultaneously inducing the anti-proliferative protein ERβ, an effect not observed with the statins fluvastatin and simvastatin [4]. This unique modulation of the ERα/ERβ ratio makes Ro 48-8071 an invaluable tool for investigating alternative, non-endocrine pathways to control hormone-responsive breast cancer and for understanding the role of cholesterol metabolism in ER signaling [4].

Application
Selection Property
Validation Focus
Post-squalene pathway and oxysterol feedback studies
Self-limiting oxysterol-mediated HMGR suppression
LXR-dependent gene network and oxysterol accumulation endpoints
Intestinal cholesterol metabolism and enterohepatic flux models
Sustained intestinal selectivity with hepatic rebound profile
Intestinal cholesterol synthesis and chylomicron assembly endpoints
Tumor angiogenesis and metastasis model studies
Reported anti-angiogenic and vascular-normalization model response
Vascular density, pericyte coverage, and tumor-growth model endpoints
Hormone-dependent breast cancer cell-model research
ERα degradation and ERβ induction profile distinct from statins
ERα/ERβ ratio modulation and cell-viability endpoint review

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